molecular formula C12H24O2 B14431898 tert-Butyl 2-propylpentanoate CAS No. 79509-79-8

tert-Butyl 2-propylpentanoate

Cat. No.: B14431898
CAS No.: 79509-79-8
M. Wt: 200.32 g/mol
InChI Key: MHWOLTOIHGVIER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-propylpentanoate: is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound features a tert-butyl group, which is a bulky substituent that can influence the compound’s reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 2-propylpentanoate can be synthesized through esterification reactions. One common method involves reacting 2-propylpentanoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-propylpentanoate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to its corresponding carboxylic acid and alcohol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can be substituted by nucleophiles in reactions such as transesterification.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Substitution: Alcohols or other nucleophiles in the presence of a catalyst.

Major Products Formed:

    Hydrolysis: 2-propylpentanoic acid and tert-butyl alcohol.

    Reduction: 2-propylpentanol.

    Substitution: Various esters depending on the nucleophile used.

Scientific Research Applications

Chemistry: tert-Butyl 2-propylpentanoate is used as an intermediate in organic synthesis. Its bulky tert-butyl group can influence the steric properties of the molecules it is incorporated into, making it useful in the design of complex organic compounds.

Biology and Medicine: In biological research, esters like this compound can be used as model compounds to study enzyme-catalyzed hydrolysis reactions. They may also be used in the development of prodrugs, where the ester group is hydrolyzed in vivo to release the active drug.

Industry: In the industrial sector, this compound can be used as a solvent or as a component in the formulation of fragrances and flavorings due to its pleasant odor.

Comparison with Similar Compounds

Similar Compounds:

    tert-Butyl acetate: Another ester with a tert-butyl group, used as a solvent and in organic synthesis.

    tert-Butyl butyrate: Similar in structure but with a different alkyl chain, used in fragrances and flavorings.

    tert-Butyl benzoate: An aromatic ester with a tert-butyl group, used in organic synthesis and as a plasticizer.

Uniqueness: tert-Butyl 2-propylpentanoate is unique due to its specific alkyl chain, which can influence its reactivity and properties. The presence of the tert-butyl group provides steric hindrance, making it less reactive in certain nucleophilic substitution reactions compared to esters with smaller alkyl groups.

Properties

IUPAC Name

tert-butyl 2-propylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2/c1-6-8-10(9-7-2)11(13)14-12(3,4)5/h10H,6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHWOLTOIHGVIER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20608224
Record name tert-Butyl 2-propylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20608224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79509-79-8
Record name tert-Butyl 2-propylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20608224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.